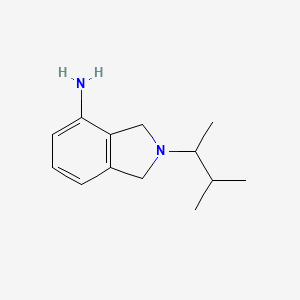
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Übersicht
Beschreibung
The compound “2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine” is an organic compound. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The 3-methylbutan-2-yl group is a branched alkyl group .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the amine group and the aromatic isoindole ring. Amines can act as nucleophiles and bases, participating in a variety of reactions .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity of Derivatives
Derivatives of 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine have been evaluated for their antitubercular activity. Studies have shown significant activity against various strains of Mycobacterium, including INH-resistant non-tuberculous mycobacteria. The results are crucial for designing new leads for antitubercular compounds (Asif, 2014).
Metabolism and Toxicity Studies
Research on the metabolic fate and toxicity of related compounds, like 2-Methylpropene or isobutene, provides insights into their biotransformation in liver tissue and their potential toxicity. The balance between the formation and detoxification of reactive intermediates, such as epoxide metabolites, is crucial in determining the potential toxicity of these compounds (Cornet & Rogiers, 1997).
Applications in Fine Organic Synthesis
Amino-1,2,4-triazoles, structurally related to the compound , are used in fine organic synthesis. These compounds are employed in the production of pharmaceuticals, dyes, high-energy materials, and more. The review highlights their use in agriculture and medicine, indicating a broad spectrum of applications (Nazarov et al., 2021).
Neuropsychiatric Disorder Treatment
Compounds like 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine, due to their structural characteristics, may have applications in treating neuropsychiatric disorders. The review on dopamine D2 receptor ligands, which are used to treat disorders such as schizophrenia and depression, highlights the importance of compounds with structures similar to 2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine (Jůza et al., 2022).
Advanced Oxidation Processes for Degradation
Research into the degradation of nitrogen-containing hazardous compounds, including amines, highlights advanced oxidation processes' efficacy. These processes are crucial for mineralizing resistant compounds, improving treatment schemes, and ensuring water safety (Bhat & Gogate, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-9(2)10(3)15-7-11-5-4-6-13(14)12(11)8-15/h4-6,9-10H,7-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLRYVYXBQEJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N1CC2=C(C1)C(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbutan-2-yl)-2,3-dihydro-1H-isoindol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




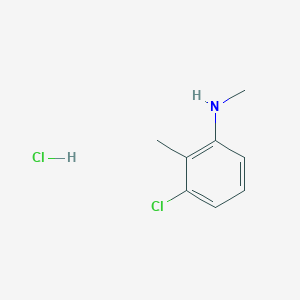
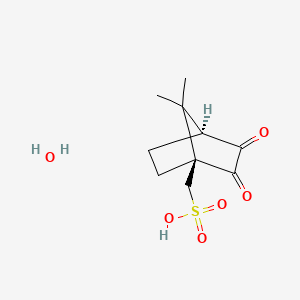
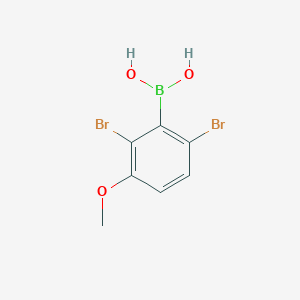
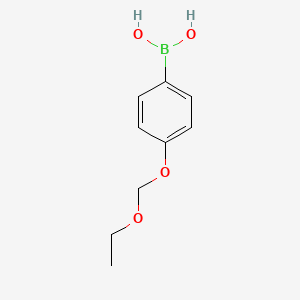
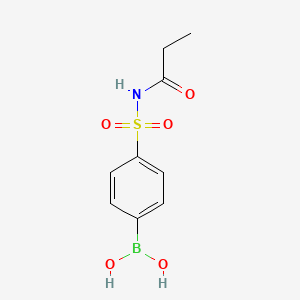
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)
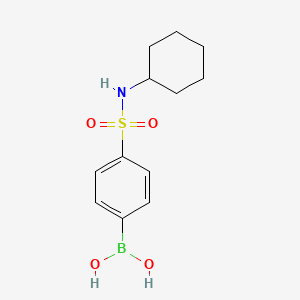
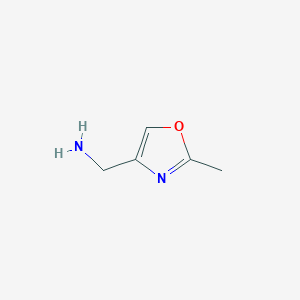
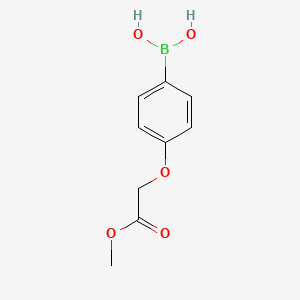
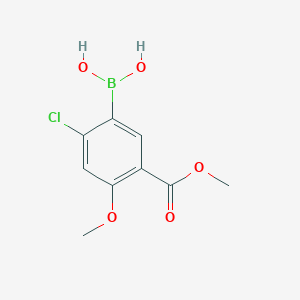
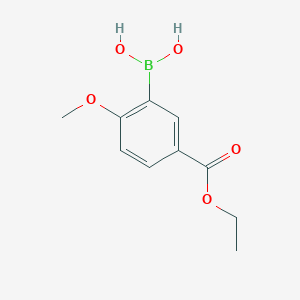
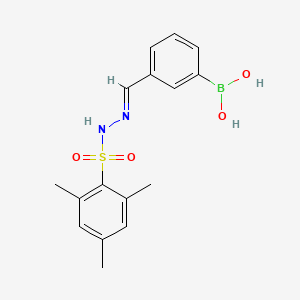
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)